Product packaging for Anecortave(Cat. No.:)

Anecortave

Cat. No.: B1210346
M. Wt: 344.4 g/mol
InChI Key: BCFCRXOJOFDUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anecortave is a synthetic angiostatic cortisene, a novel class of angiogenesis inhibitors structurally derived from cortisol but deliberately modified to lack glucocorticoid receptor-mediated activity . Its mechanism of action involves a broad-based inhibition of the angiogenic cascade, suppressing neovascularization induced by multiple growth factors, not just VEGF . It inhibits key proteolytic enzymes, including matrix metalloproteinases (MMPs) and urokinase plasminogen activator, which are essential for endothelial cell migration and new blood vessel growth . This multi-targeted approach makes it a valuable tool for researching various angiogenesis-dependent conditions. Primary research applications for this compound include the study of exudative (wet) age-related macular degeneration (AMD) and other ocular neovascular diseases . It has also been investigated for its potential to reduce intraocular pressure in models of steroid-induced ocular hypertension and glaucoma, and for the study of retinal tumors such as retinoblastoma . The compound is typically administered as a posterior juxtascleral depot in ocular research, providing sustained drug release . This compound acetate, the prodrug form, is rapidly deacetylated in vivo to its active form, this compound desacetate . This product is for research use only (RUO) and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O4 B1210346 Anecortave

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCRXOJOFDUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Design Principles of Anecortave

Structural Relationship to Cortisol Analogs

Anecortave (B1667395) is described as a synthetic analog of cortisol or cortisol acetate (B1210297). nih.govwikipedia.orgretinalphysician.comresearchgate.netnih.govdrugbank.comnih.gov Cortisol, an endogenous glucocorticoid, has a steroid structure (C21H30O5) fishersci.ca. This compound acetate shares the fundamental steroid ring system but incorporates specific alterations that differentiate it from cortisol and other typical corticosteroids. nih.govwikipedia.orgretinalphysician.comresearchgate.netnih.govdrugbank.com

Specific Chemical Modifications and Rationale

This compound acetate differs from cortisol through three key structural modifications: the removal of the 11-beta hydroxyl group, the introduction of a double bond at the C9-11 position, and the addition of an acetate group at the C21 position. nih.govwikipedia.orgretinalphysician.comresearchgate.netnih.govdrugbank.comentokey.commedscape.orginvivochem.com These modifications were strategically designed to create a compound with enhanced angiostatic activity and a lack of typical glucocorticoid effects. nih.govwikipedia.orgretinalphysician.comresearchgate.netnih.govdrugbank.comnih.goventokey.commedscape.orginvivochem.com

The removal of the hydroxyl group at the 11-beta position is a critical modification. This hydroxyl group is essential for the glucocorticoid activity of cortisol and other corticosteroids. retinalphysician.comentokey.comarvojournals.orgportico.org Its absence in this compound acetate contributes significantly to the molecule's lack of typical glucocorticoid-receptor-mediated activity. nih.govwikipedia.orgretinalphysician.comresearchgate.netnih.govfishersci.caentokey.commedscape.orgresearchgate.netveeva.com

The introduction of a double bond between carbon 9 and carbon 11 serves a specific purpose. This modification prevents enzymatic rehydroxylation at the C11 position in vivo. entokey.com This structural feature helps maintain the desired profile of this compound, ensuring it does not get converted back into a compound with significant glucocorticoid activity. entokey.comnih.gov

The addition of an acetate group at the C21 position is primarily aimed at enhancing the compound's bioavailability and providing suitable physical-chemical properties for its intended administration as a slow-release depot. researchgate.netnih.goventokey.commedscape.orgarvojournals.org This ester modification can influence the molecule's solubility and its release profile from a depot formulation. This compound acetate has a major active metabolite, this compound desacetate, which is formed by the deacetylation of the parent molecule. entokey.comarvojournals.orgscbt.com

Structure-Activity Relationship (SAR) of Angiostatic Properties

A key design principle behind this compound was to create an angiostatic steroid devoid of the typical anti-inflammatory and immunosuppressive properties associated with glucocorticoids. nih.govwikipedia.orgretinalphysician.comresearchgate.netnih.govdrugbank.comnih.govfishersci.caentokey.commedscape.orginvivochem.comarvojournals.orgresearchgate.netveeva.com This was largely achieved through the structural modifications, particularly the removal of the 11-beta hydroxyl group and the introduction of the C9-11 double bond. retinalphysician.comentokey.comarvojournals.orgnih.gov Preclinical studies indicated that this compound acetate lacked significant glucocorticoid-mediated anti-inflammatory activity in various in vitro and in vivo models. retinalphysician.comarvojournals.org It did not inhibit IL-1beta secretion or exhibit anti-inflammatory effects in rat and rabbit models of inflammation. retinalphysician.com The absence of glucocorticoid activity is considered important to avoid associated ocular side effects like increased intraocular pressure and cataract formation. researchgate.netentokey.comarvojournals.orgsmolecule.com

However, some research suggests that this compound acetate and its deacetylated metabolite, this compound desacetate, may show some level of glucocorticoid and mineralocorticoid receptor binding activity and can induce glucocorticoid receptor translocation to the cell nucleus, albeit with lower affinity compared to classic ligands. researchgate.netarvojournals.orgnih.govnih.gov Despite this, the Δ9,11 modification appears to result in a dissociative steroid that retains some anti-inflammatory activities (like NF-κB inhibition) but lacks the deleterious side effect profiles associated with typical glucocorticoid receptor binding and GRE-mediated transcription. researchgate.netnih.govnih.gov

Absence of Immunosuppressive Activity

Consistent with the lack of typical anti-inflammatory effects, this compound acetate also lacks significant immunosuppressive properties. nih.govdrugbank.cominvivochem.com This absence of immunosuppressive activity is a direct consequence of the chemical modifications made to the cortisol structure, particularly the removal of the 11ß hydroxyl group and the addition of the C9-11 double bond. nih.govretinalphysician.comdrugbank.cominvivochem.com Preclinical studies have confirmed that this compound acetate is devoid of the typical immunosuppressant activity associated with steroidal structures. retinalphysician.com This characteristic differentiates it from traditional glucocorticoids, which exert significant immunosuppressive effects by influencing various components of the immune system.

Molecular and Cellular Mechanisms of Action of Anecortave

Inhibition of Vascular Endothelial Cell (VEC) Dynamics

Anecortave (B1667395) has been shown to directly impact the behavior of vascular endothelial cells, which are crucial players in the process of angiogenesis. retinalphysician.comnih.govresearchgate.net

Suppression of VEC Proliferation

In vitro studies have indicated that this compound acetate (B1210297) inhibits the proliferation of cultured human vascular endothelial cells. retinalphysician.comnih.gov This suppression of cell division is a key aspect of its angiostatic activity, limiting the increase in cell numbers required for new vessel formation. arvojournals.org

Inhibition of Endothelial Cell Migration

Endothelial cell migration is a critical step in angiogenesis, allowing cells to move and form new capillary structures. This compound acetate has been demonstrated to inhibit the migration of endothelial cells. retinalphysician.comnih.govresearchgate.net This inhibition is closely linked to its effects on extracellular proteases, which are necessary for breaking down the extracellular matrix to facilitate cell movement. retinalphysician.comnih.gov

Impairment of New Capillary Formation

The culmination of inhibited proliferation and migration of VECs is the impairment of new capillary formation. arvojournals.org Preclinical studies have shown that this compound acetate can inhibit blood vessel growth in various in vivo and in vitro models of neovascularization. retinalphysician.comportico.org For instance, studies in a rat model of retinopathy of prematurity showed a significant inhibition of retinal neovascularization. retinalphysician.com

Modulation of Extracellular Protease Systems

A key component of this compound's mechanism involves the modulation of extracellular protease systems, which are essential for the degradation of the extracellular matrix during angiogenesis. nih.govresearchgate.netncats.io

Downregulation of Urokinase-Type Plasminogen Activator (uPA) Expression

Reduction of Matrix Metalloproteinase 3 (MMP3) Expression

Matrix metalloproteinase 3 (MMP3), also known as stromelysin, is another extracellular protease involved in the degradation of the extracellular matrix. retinalphysician.comnih.govmdpi.com this compound acetate has been shown to reduce the expression of MMP3. retinalphysician.comnih.govnih.gov Inhibition of MMP3 activity, alongside uPA inhibition, disrupts the proteolytic cascade required for endothelial cells to invade tissues and form new blood vessels. retinalphysician.comnih.gov

Stimulation of Plasminogen Activator Inhibitor-1 (PAI-1) Production

Impact on PAI-1 mRNA Expression Levels

ModelTreatmentTime Post-Injection (hours)Increase in Retinal PAI-1 mRNA (fold)
Rat model of ROPIntravitreal this compound24 - 726 - 9

Interference with Angiogenic Signaling Cascades

This compound acetate also interferes with angiogenic signaling cascades, impacting processes driven by various angiogenic stimuli. reviewofophthalmology.comretinalphysician.com

Action Downstream and Independent of Initiating Angiogenic Stimuli

A notable characteristic of this compound acetate's mechanism is its action downstream and independent of the initial angiogenic stimuli. ncats.ioretinalphysician.comdrugbank.com This means that the compound can inhibit angiogenesis regardless of the specific factor initiating the process, such as vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF). retinalphysician.comtaylorandfrancis.com This downstream interference with the angiogenic cascade, particularly the proteolytic steps involving enzymes like uPA and matrix metalloproteinases (MMPs), contributes to its broad-spectrum angiostatic nature. nih.govinvivochem.comretinalphysician.com

Inhibition of VEGF-Induced Cellular Responses (Proliferation, Migration, Differentiation)

The active metabolite of this compound acetate, this compound desacetate, has been shown to affect angiogenesis downstream of growth factor signaling by inhibiting VEGF-induced responses in vascular endothelial cells. reviewofophthalmology.com These responses include proliferation, migration, and differentiation, which are critical steps in the formation of new blood vessels. reviewofophthalmology.comfrontiersin.orgtg.org.au By inhibiting these cellular activities, this compound acetate disrupts the ability of endothelial cells to form new capillaries. reviewofophthalmology.com

Blocking Hypoxic Upregulation of VEGF

This compound acetate has been found to block the upregulation of VEGF in hypoxic retinal cells, both in vitro and in vivo. arvojournals.org Hypoxia is a significant driver of VEGF production, mediated in part by hypoxia-inducible factor (HIF). wikipedia.orgnih.gov Studies using rat retinal Müller cells exposed to hypoxic conditions demonstrated that this compound acetate treatment provided dose-dependent inhibition of the hypoxia-induced increase in VEGF levels. arvojournals.org In a rat model of oxygen-induced retinopathy (OIR), total retinal VEGF expression was also significantly inhibited by this compound acetate at certain time points. arvojournals.org

Cell TypeConditionTreatment Concentration (µM)Effect on Hypoxia-Induced VEGF Levels
Rat Retinal Müller CellsHypoxia0.1 - 10Dose-dependent inhibition
Rat Retinal Müller CellsHypoxia10Reduced VEGF to normoxic baseline

Inhibition of VEGF Splice Variant Induction (VEGF-120, VEGF-164, VEGF-188)

VEGF Splice VariantEffect of this compound Acetate Treatment (Rat OIR Model)
VEGF-120Reduced mRNA levels
VEGF-164Reduced mRNA levels
VEGF-188Reduced mRNA levels

Identification of Specific Molecular Targets

Unlike traditional corticosteroids, the angiostatic activity of this compound acetate does not appear to be mediated through commonly known pharmacological receptors. drugbank.comncats.io This suggests that its mechanism of action involves different molecular targets.

Role of Phosphodiesterase 6-Delta (PDE6D) as a Binding Partner

Recent research has identified phosphodiesterase 6-delta (PDE6D) as a molecular binding partner of this compound acetate and its deacetylated metabolite, this compound desacetate (AdesA). ncats.ioacs.orgresearchgate.netnih.govresearchgate.netnih.gov This discovery provided significant insight into the role of this compound in potentially treating conditions like glaucoma, which is characterized by elevated intraocular pressure. ncats.ioacs.orgresearchgate.netnih.govresearchgate.netnih.gov

Studies utilizing a methotrexate-anchored yeast three-hybrid (Y3H) technology were instrumental in searching for binding targets for this compound acetate in human trabecular meshwork (TM) cells. acs.orgnih.govresearchgate.netresearchgate.net TM cells are the primary cell type responsible for controlling intraocular pressure. acs.orgnih.govresearchgate.net Through a process of Y3H screening, filtering of hits by competitive Y3H screens and coimmunoprecipitation experiments, and verification by surface plasmon resonance analysis, PDE6D was identified as a single target. acs.orgnih.govresearchgate.netresearchgate.net

PDE6D is recognized as a prenyl-binding protein with functions extending beyond the PDE6 phototransduction system. acs.orgnih.govresearchgate.netresearchgate.netsinobiological.com While PDE6D is a regulatory subunit of the PDE6 enzyme found in photoreceptors, PDE6D itself lacks phosphodiesterase activity. researchgate.netacs.org Surface plasmon resonance analysis indicated that this compound acetate can interact directly with PDE6D with a dissociation constant (Kd) in the low micromolar range (approximately 2.7 μM). researchgate.net This binding affinity is comparable to or lower than the binding affinities of PDE6D for the geranylgeranyl and farnesyl moieties of PDE6 subunits PDE6A and PDE6B, which are 19.06 μM and 0.70 μM, respectively. researchgate.net

Mechanism of Intraocular Pressure Modulation via PDE6D

The identification of PDE6D as a binding partner for this compound acetate has provided a potential mechanism for its observed effects on intraocular pressure. ncats.ioacs.orgresearchgate.netnih.govresearchgate.netnih.gov Research in mouse models has demonstrated a link between PDE6D and IOP regulation. Overexpression of PDE6D in mouse eyes was shown to cause elevated intraocular pressure. acs.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netsinobiological.comacs.org Crucially, topical ocular application of either this compound acetate or this compound desacetate was found to reverse this elevation in IOP. acs.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netsinobiological.comacs.org

While the precise mechanism by which this compound's binding to PDE6D modulates IOP is not yet fully elucidated, the interaction suggests an influence on cellular pathways regulated by PDE6D. researchgate.net PDE6D is known to regulate the trafficking of prenylated proteins, including certain Rho family G-proteins. researchgate.netsinobiological.com Rho family G-proteins require prenylation for their proper function in regulating the actin cytoskeleton. researchgate.net The Rho kinase/Rho GTPase pathway is known to potentially modulate the outflow of aqueous humor in the eye, which is a key determinant of intraocular pressure. researchgate.net Therefore, the binding of this compound to PDE6D may interfere with the normal function of PDE6D in trafficking these or other proteins, thereby influencing the aqueous humor outflow pathway and consequently lowering IOP.

Research findings supporting the role of PDE6D in IOP modulation and its interaction with this compound include:

Study TypeKey FindingReference(s)
Yeast Three-Hybrid (Y3H) ScreenIdentification of PDE6D as a binding partner of this compound acetate in human trabecular meshwork cells. acs.orgnih.govresearchgate.netresearchgate.net
Surface Plasmon Resonance AnalysisConfirmation of direct binding between this compound acetate and PDE6D with a Kd of ~2.7 μM. researchgate.net
Mouse Model of PDE6D OverexpressionOverexpression of PDE6D elevates intraocular pressure. acs.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netsinobiological.comacs.org
Mouse Model Treatment with this compound/AdesATopical application of this compound acetate or this compound desacetate reverses PDE6D-induced IOP elevation. acs.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netsinobiological.comacs.org

This body of research highlights PDE6D as a critical molecular target mediating the intraocular pressure-lowering effects observed with this compound acetate.

Preclinical Pharmacological Investigations of Anecortave

Pharmacokinetic Disposition in Preclinical Models

Pharmacokinetic studies in preclinical models have focused on understanding the absorption, distribution, metabolism, and excretion of anecortave (B1667395) acetate (B1210297), particularly following administration routes relevant to ocular therapy.

Systemic Metabolism Characteristics

This compound acetate undergoes rapid systemic metabolism, which makes oral and systemic routes of administration impractical for therapeutic use. retinalphysician.comreviewofophthalmology.com The oral bioavailability of this compound acetate in rats and monkeys is reported to be less than 1%. retinalphysician.com The in vitro and in vivo metabolism of this compound acetate has been shown to be qualitatively and quantitatively similar in humans and monkeys, independent of the route of administration. europa.eu This metabolism primarily results in the formation of this compound desacetate (AL-4940) and glucuronidated metabolites. europa.eu In rats, similar metabolites are observed, but in the form of hydroxylated variants. europa.eu The C9-11 double bond, designed to maintain the compound's lack of glucocorticoid activity, and the 17α-hydroxyl group, important for angiostatic activity, remain in all metabolites. europa.eu Excretion of 14C-anecortave acetate in rats following intravenous administration is primarily via feces. europa.eu

Ocular Tissue Distribution in Animal Models

Distribution studies conducted in rabbits and cynomolgus monkeys following juxtascleral dosing have shown that this compound acetate is absorbed through the sclera into the choroid, retina, and other ocular tissues. europa.eu This allows this compound desacetate, the active metabolite, to reach the relevant ocular tissues. europa.eu The highest concentrations (Cmax) of this compound desacetate were observed in the sclera, followed by the choroid and then the retina, although relatively high levels were also detected in the optic nerve. europa.eu

In rabbits, choroidal and retinal levels of this compound desacetate did not increase proportionally with dose, but the duration of exposure was extended with higher doses. europa.eu There was no observed accumulation after two repeated doses administered three months apart. europa.eu Extrapolating tissue levels from studies in monkeys and rabbits suggested that retinal this compound desacetate might remain near 0.1 µM for 4-6 months following administration of 30 mg and 50 mg respectively. europa.eu Choroidal concentrations were approximately 10-fold higher than retinal concentrations in these studies. europa.eu A study using a trans-scleral drug delivery device in rabbits also showed the rank order of drug concentration in tissues post-implantation to be sclera > choroid > retina >>> vitreous. arvojournals.org Choroidal and retinal levels were both 1.3 µM at 1 week, declining to approximately 0.2 µM and 0.1 µM respectively by 6 weeks, and remaining at these approximate levels for up to 2 years. arvojournals.org

The effective delivery of this compound acetate to the retina and choroid is dependent on its contact with the sclera and proper positioning over the macula to achieve appropriate tissue concentrations. reviewofophthalmology.com Topical ocular delivery and subconjunctival injections in rabbits resulted in effective concentrations in anterior tissues but subtherapeutic concentrations in the posterior retina and choroid. reviewofophthalmology.com Intravitreal injections in animal studies produced substantial and prolonged drug levels in the vitreous, retina, and choroid. reviewofophthalmology.com

Formation and Activity of this compound Desacetate (Active Metabolite)

Time Post-Treatment (hours)Fold Increase in PAI-1 Protein (vs. control)
365.7

This compound desacetate binds only moderately to plasma proteins and is unlikely to participate in drug-drug interactions. entokey.com The C9-11 double bond and the 17α-hydroxyl group, crucial for the angiostatic activity and lack of glucocorticoid effects, are retained in this compound desacetate. europa.eu

Angiostatic Efficacy in In Vivo Models of Neovascularization

Preclinical efficacy studies have demonstrated this compound acetate's ability to inhibit blood vessel growth in numerous in vivo and in vitro models, indicating a broad range of antiangiogenic properties. retinalphysician.comentokey.com

Retinopathy of Prematurity (ROP) Models (e.g., Rat Pup)

This compound acetate has shown proven efficacy in the rat model of retinopathy of prematurity (ROP). arvojournals.org Intravitreal administration of this compound acetate in a rat pup ROP model resulted in a 66% inhibition of retinal neovascularization and retinopathy. retinalphysician.comveeprho.com

Additionally, this compound acetate treatment in the rat ROP model reduced the expression of proangiogenic factors such as insulin-like growth factor (IGF-1) and its receptor. nih.gov IGF-1 expression was reduced by 36.9% and IGF-1 receptor expression by 50.5%. nih.gov Injection of this compound acetate also reduced VEGF protein levels and inhibited the transcription of VEGF mRNA, which is upregulated during angiogenesis. nih.gov

Analysis of matrix metalloproteinase (MMP) activities in the eyes of rat pups following this compound acetate injection revealed a reduction in both pro-MMP-9 and active MMP-9 enzyme levels. arvojournals.org One day post-injection, a 33% reduction in pro-MMP-9 and a 55% reduction in active MMP-9 were observed. arvojournals.org At 6 days post-injection, a 55% reduction in pro-MMP-9 was maintained. arvojournals.org Reductions in pro-MMP-2 and active MMP-2 levels were also noted at 1 day (39% and 42% respectively) and 6 days (50% and 30% respectively) post-injection. arvojournals.org

Interactive Table 2: Reduction in MMP Levels/Activity in Rat Pup ROP Model (1 day post-injection)

MMP TypeFormReduction (%)
MMP-9Pro33
MMP-9Active55
MMP-2Pro39
MMP-2Active42

Laser-Induced Choroidal Neovascularization (CNV) Models (e.g., Mouse)

The mouse model of laser-induced choroidal neovascularization (CNV) is a commonly used posterior segment model to assess the efficacy of potential treatments for conditions like age-related macular degeneration (AMD). arvojournals.orguliege.beresearchgate.net This model involves using laser photocoagulation to rupture Bruch's membrane, leading to the growth of new blood vessels from the choroid into the subretinal space, mimicking features of exudative AMD. uliege.beresearchgate.net

This compound acetate has demonstrated significant inhibition of laser-induced CNV when delivered locally in the adult mouse. arvojournals.org Intravitreal injection of a 10% this compound acetate solution significantly prevented CNV development by 57.8% compared to vehicle-injected eyes. arvojournals.org Lower concentrations (0.1% and 1%) did not show significant inhibition in this specific study. arvojournals.org

Previous research using a single intravitreal injection of 10% this compound acetate in a mouse CNV model also showed a 58% inhibition of CNV. arvojournals.org These findings in the laser-induced CNV model in mice support the preclinical efficacy of this compound acetate in inhibiting pathologic ocular angiogenesis. arvojournals.org

Interactive Table 3: Inhibition of CNV in Mouse Laser-Induced CNV Model

TreatmentRoute of AdministrationInhibition of CNV Development (%)
This compound Acetate (10% concentration)Intravitreal57.8

Corneal Neovascularization Models (e.g., Rabbit)

Studies utilizing corneal neovascularization models, particularly in rabbits, have demonstrated the efficacy of this compound acetate in inhibiting the growth of new blood vessels in the cornea. Topical administration of this compound acetate suspensions has been shown to result in a significant reduction in the area of new corneal blood vessel growth in models such as the lipopolysaccharide-induced corneal pocket model. retinalphysician.comgoogle.com For instance, topical application of 1% and 2% this compound acetate suspensions three times daily for 12 months in rabbits did not result in treatment-related ocular or systemic toxicity, while effectively inhibiting corneal neovascularization. retinalphysician.com

Chick Chorioallantoic Membrane (CAM) Assay

The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model for studying angiogenesis due to its rich vascular network and the natural immunodeficiency of the chick embryo, which allows for xenografting without immune rejection. thermofisher.comugent.benih.gov This assay is relatively simple, quick, and cost-effective for screening angiogenic and anti-angiogenic molecules. ugent.benih.gov this compound acetate has been evaluated in the CAM assay and has demonstrated angiostatic activity in this model of neovascularization. retinalphysician.com The CAM assay allows for the assessment of the ability of a compound to inhibit or promote the formation of new blood vessels on the membrane. thermofisher.comdntb.gov.ua

Studies in Murine Intraocular Tumors and Rat Mammary Carcinoma

This compound acetate has shown inhibitory effects on blood vessel growth in several preclinical models of angiogenesis, including murine intraocular tumors and rat mammary carcinoma. arvojournals.orgarvojournals.org In studies involving the transplantation of murine uveal melanoma cell lines (99E1) into the anterior segment of nude mice, topical ocular administration of a 1% this compound acetate suspension three times daily for up to 4 weeks significantly restricted tumor growth compared to control groups. retinalphysician.comnih.gov Tumors in untreated or vehicle-treated mice grew progressively and often perforated the globe, while this compound acetate-treated tumors grew significantly slower and did not perforate the eye. nih.gov Net tumor weight in treated animals on days 21 and 28 was significantly lower (40% to 30% of controls) (P < 0.05). nih.gov This tumor inhibition was attributed to the angiostatic properties of this compound acetate, as the compound did not directly affect tumor cell proliferation in vitro. nih.gov

In a murine model of retinoblastoma (LHβT(AG) mice), this compound acetate as monotherapy or adjuvant therapy significantly controlled tumor burden. arvojournals.orgresearchgate.net A single periocular injection of this compound acetate resulted in a statistically significant reduction in tumor burden, following a U-shaped dose-response curve. arvojournals.orgresearchgate.net Combining this compound acetate with a subtherapeutic dose of carboplatin (B1684641) further decreased tumor burden, with the effectiveness influenced by the doses and delivery schedule. arvojournals.orgresearchgate.net The most effective combined treatment scheme involved delivering a low dose (150–300 μg) of this compound acetate after a complete cycle of carboplatin. arvojournals.orgresearchgate.net Histopathological evaluation in these studies showed no signs of retinal toxicity with this compound acetate alone or in combination with carboplatin. arvojournals.orgresearchgate.net

This compound acetate has also been shown to inhibit blood vessel growth in rat mammary carcinoma models. arvojournals.orgarvojournals.org

Here is a summary of findings from selected tumor models:

ModelSpeciesTreatmentKey FindingCitation
Murine Uveal Melanoma (99E1)MouseTopical 1% this compound Acetate suspensionRestricted tumor growth, prevented globe perforation, significantly reduced tumor weight. retinalphysician.comnih.gov
Retinoblastoma (LHβT(AG))MousePeriocular Injection (various doses)Significant reduction in tumor burden (U-shaped dose-response). arvojournals.orgresearchgate.net
Retinoblastoma (LHβT(AG))MouseCombined with subtherapeutic CarboplatinFurther decreased tumor burden, schedule-dependent efficacy. arvojournals.orgresearchgate.net
Mammary CarcinomaRatNot specified in snippetsInhibited blood vessel growth. arvojournals.orgarvojournals.org

Effects on Ocular Hemodynamics in Animal Models

Preclinical studies have also investigated the effects of this compound acetate on ocular hemodynamics, particularly its influence on intraocular pressure.

Modulation of Intraocular Pressure in Steroid-Responsive Models (e.g., Sheep)

This compound acetate has demonstrated the ability to modulate intraocular pressure in steroid-responsive animal models, such as sheep. arvojournals.orgnih.govnih.govmdpi.com In normal sheep, topical administration of 0.5% prednisolone (B192156) acetate three times daily induces a robust ocular hypertensive response, approximately doubling IOP within 12 days. arvojournals.orgnih.gov Studies in this model have shown that a unilateral sub-Tenon injection of this compound acetate can prevent the steroid-induced IOP elevation. arvojournals.orgnih.govmdpi.comconicet.gov.ar In sheep that received this compound acetate prior to prednisolone treatment, the steroid-induced IOP elevation was prevented, with IOP remaining at baseline levels (10.4 ± 0.8 mmHg) compared to elevated levels in eyes treated solely with prednisolone (26.4 ± 0.7 mmHg) (Mean ± SEM, n=8, P<1x10-6). arvojournals.org Furthermore, in sheep where this compound acetate was administered after IOP was maximally elevated by prednisolone, the elevated IOP was reversed to baseline levels. arvojournals.orgnih.gov

Measurements of aqueous outflow facility in these sheep models indicated that eyes treated with the combination of prednisolone and this compound acetate exhibited a significantly higher outflow facility (5.8-fold higher) compared to eyes exposed only to prednisolone (0.46 ± 0.15 microliters/min/mmHg vs. 0.08 ± 0.02 microliters/min/mmHg, n=9, P<0.01). arvojournals.orgnih.gov This suggests that this compound acetate prevented the increase in outflow resistance caused by the corticosteroid. arvojournals.orgnih.gov The sheep model is considered suitable for studying steroid-induced ocular hypertension due to the high incidence of elevated IOP in response to topical prednisolone and the relatively rapid onset of hypertension. mdpi.comconicet.gov.ar

Here is a summary of IOP findings in the sheep model:

Treatment GroupIOP (mmHg) - Elevated by PrednisoloneIOP (mmHg) - With this compound AcetateOutflow Facility (µL/min/mmHg) - With this compound AcetateOutflow Facility (µL/min/mmHg) - Prednisolone OnlyCitation
Prednisolone + this compound Acetate (Prevention)26.4 ± 0.710.4 ± 0.8-- arvojournals.org
Prednisolone + this compound Acetate (Reversal)ElevatedReverted to baseline0.46 ± 0.150.08 ± 0.02 arvojournals.orgnih.gov

Note: IOP values are Mean ± SEM.

In Vitro Studies on Cellular Responses

In vitro studies have been conducted to investigate the direct effects of this compound acetate on various cell types involved in angiogenesis and ocular processes.

Studies in Human Vascular Endothelial Cells (HUVECs, MVECs)

In vitro studies using human vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Microvascular Endothelial Cells (MVECs), have been instrumental in understanding the cellular mechanisms underlying the antiangiogenic activity of this compound acetate. arvojournals.orgnih.gov HUVECs are commonly used in angiogenesis research due to their accessibility and well-documented behavior, serving as a model for vascular endothelium features and key biological pathways. bmrat.orgnih.gov They are frequently utilized to explore molecular processes related to blood vessel formation, including endothelial cell migration, growth, and branching. bmrat.org

This compound acetate has been shown in vitro to inhibit endothelial cell proliferation and migration. retinalphysician.com This inhibitory effect on endothelial cells is considered a key mechanism contributing to its antiangiogenic properties observed in preclinical models. retinalphysician.com While HUVECs are a valuable tool, it is noted that they are derived from macrovasculature and may exhibit differences compared to microvascular endothelial cells (MVECs) in their responses to certain stimuli. frontiersin.org Human microvascular endothelial cells are also used in in vitro models to study processes like neutrophil transmigration and angiogenesis. frontiersin.org

Studies have indicated that this compound acetate's effect on tumor inhibition is likely due to its angiostatic properties rather than a direct effect on tumor cell proliferation in vitro. nih.gov For example, in studies with murine uveal melanoma cells (99E1), this compound acetate did not affect tumor cell proliferation in vitro as measured by [3H]thymidine incorporation. nih.gov

Analysis in Retinal Müller Cells, Astrocytes, and ARPE-19 Cells

Retinal glial cells, including Müller cells and astrocytes, and retinal pigment epithelial (RPE) cells, such as the ARPE-19 cell line, play crucial roles in maintaining retinal homeostasis and are implicated in the pathogenesis of retinal diseases, including those involving neovascularization frontiersin.orgaginganddisease.orgnih.gov. Müller glial cells, in particular, are considered a primary source of angiogenic growth factors in the neuroretina and are vital for retinal vascular homeostasis frontiersin.org. ARPE-19 cells are a spontaneously arising cell line derived from human RPE and are used as a model for studying RPE cell function and responses to various stimuli nih.govarvojournals.orgmdpi.com.

While the provided search results highlight the importance of these cell types in retinal health and disease and mention studies using ARPE-19 cells to investigate responses to inflammatory stimuli and anti-VEGF antibodies, specific detailed findings on the direct analysis of this compound's effects on Retinal Müller Cells, Astrocytes, and ARPE-19 cells in the context of preclinical pharmacological investigations were not extensively detailed in the search snippets. Research indicates that Müller cells can produce pro-angiogenic factors, and ARPE-19 cells respond to inflammatory cues frontiersin.orgnih.govarvojournals.org. However, the direct impact of this compound on the specific functions or pathways within these retinal cell types, based on the provided search results, is not explicitly described beyond its general antiangiogenic mechanism which involves inhibiting endothelial cell proliferation and migration and modulating extracellular proteases drugbank.comveeprho.com.

Assessment in Lymphoma Cell Lines for Glucocorticoid Activity Absence

A key characteristic of this compound is its intended lack of glucocorticoid activity, differentiating it from traditional corticosteroids which can have undesirable side effects, particularly in ocular applications wikipedia.orgreviewofophthalmology.comdrugbank.com. Preclinical studies have utilized lymphoma cell lines to assess this specific property.

An in vitro study using TPA-differentiated human U937 lymphoma cells examined this compound acetate's ability to inhibit LPS-stimulated IL-1β production, a common indicator of glucocorticoid activity portico.org. Unlike standard glucocorticoids such as dexamethasone, hydrocortisone, and prednisolone acetate, which inhibited IL-1β production, this compound acetate did not exhibit this inhibitory effect portico.org. This finding supports the assertion that this compound lacks typical glucocorticoid activity reviewofophthalmology.comportico.org.

Studies involving lymphoma cell lines have also been used to investigate the mechanisms of glucocorticoid resistance and sensitivity, highlighting the role of the glucocorticoid receptor (GR) and downstream pathways mdpi.comsemanticscholar.orgpsu.edu. While these studies demonstrate the utility of lymphoma cell models in evaluating glucocorticoid responses, the specific experiments with this compound in this context primarily focus on demonstrating the absence of such a response, reinforcing its profile as an angiostatic steroid without significant glucocorticoid effects reviewofophthalmology.comportico.org.

Synthetic Pathways and Chemical Development of Anecortave and Its Analogs

Synthetic Routes from Cortisol Derivatives

Anecortave (B1667395) acetate (B1210297) can be derived from cortisol, a naturally occurring corticosteroid. This route involves targeted modifications to the cortisol structure. Key transformations include the reduction of the 11β-hydroxyl group to form a double bond between carbons 9 and 11 (a Δ9(11) unsaturation) and the addition of an acetate group at the C21 position wikipedia.orgsmolecule.com. These modifications are central to eliminating the typical glucocorticoid and mineralocorticoid activity associated with cortisol while conferring angiostatic properties wikipedia.orgdrugbank.com. This compound acetate is described as an analog of cortisol acetate with the removal of the 11β hydroxyl group and the addition of a 21-acetate group nih.govdrugbank.com.

Synthesis from 17-Oxosteroids

Synthesis of this compound can also be achieved starting from 17-oxosteroids wikipedia.orgsmolecule.com. This alternative approach utilizes steroid precursors with a ketone functional group at the C17 position. While the specific detailed steps can vary depending on the chosen synthetic strategy, this route generally involves building the dihydroxyacetone side chain at C17 and introducing the necessary unsaturation and functional groups elsewhere in the steroid core.

Key Intermediate Compounds in this compound Synthesis

The synthesis of this compound involves several crucial intermediate compounds, often derived from androstane (B1237026) and pregnane (B1235032) steroid series. These intermediates undergo specific functional group transformations to build the final this compound structure.

Androstane and pregnane derivatives serve as foundational structures in this compound synthesis nih.gov. Examples of intermediates mentioned in synthetic schemes include 9α-hydroxyandrost-4-ene-3,17-dione and androsta-4,9(11)-diene-3,17-dione portico.orgdrugfuture.comlookchem.com. The androstane skeleton, a C19 steroid, is typically modified to introduce the two-carbon side chain at C17, converting it into a pregnane (C21) structure, which is characteristic of corticosteroids like this compound.

A variety of specific functional group transformations are employed in the synthesis of this compound. These include:

Introduction of the Δ9(11) double bond, often involving the manipulation or removal of an oxygen functionality at C11 wikipedia.orgsmolecule.com.

Formation of the 17α,21-dihydroxy-20-one side chain. This can involve reactions at the C17 ketone of a 17-oxosteroid or modification of an existing side chain in a cortisol derivative wikipedia.orgsmolecule.comportico.orgdrugfuture.com.

Acetylation at the C21 hydroxyl group to form the acetate ester wikipedia.orgsmolecule.comportico.orgdrugfuture.com.

Other reactions may include ethynylation at C17, sulfenate rearrangements, oxidation reactions, bromination, and deprotection steps, depending on the specific synthetic route followed portico.orgdrugfuture.comlookchem.com.

Development of this compound Analogues and Derivatives

The chemical development of this compound has also included the investigation of analogues and derivatives to explore variations in biological activity and potentially improve pharmacological properties drugbank.com.

This compound acetate itself is a synthetic analog of cortisol acetate, designed with specific structural modifications to impart antiangiogenic activity while lacking significant glucocorticoid effects wikipedia.orgsmolecule.comdrugbank.comresearchgate.netnih.govtaylorandfrancis.comeuropa.eu. The key structural features contributing to this profile are the Δ9(11) double bond and the modified side chain at C17.

5.4.2. Deacetylated Metabolite as a Research Compound

This compound acetate undergoes rapid deacetylation in ocular tissue and blood to form its major active metabolite, this compound desacetate (AL-4940) arvojournals.orgarvojournals.orgnih.govnih.gov. This metabolic conversion is primarily mediated by esterases nih.gov. This compound desacetate is considered the predominantly present active form of the drug in vivo nih.gov.

Research into this compound desacetate has focused on its pharmacological activities, particularly its role as an angiogenesis inhibitor, similar to its parent compound, this compound acetate medchemexpress.com. Studies have investigated its effects in various preclinical models of neovascularization and its potential molecular targets.

In vitro studies using 99E1 tumor cells, a murine uveal melanoma cell line, examined the effect of this compound desacetate (AL-4940) on tumor cell proliferation. These studies indicated that AL-4940, at concentrations of 0.1 μM and 1 μM, did not significantly affect the proliferation of these tumor cells over a period of 24 to 72 hours arvojournals.orgresearchgate.net. This suggests that the observed anti-tumor effects of this compound acetate in some models are likely due to its angiostatic action rather than direct inhibition of tumor cell proliferation arvojournals.org.

Further research has explored the molecular targets of this compound acetate and its deacetylated metabolite. Using a methotrexate-anchored yeast three-hybrid (Y3H) screen, phosphodiesterase 6-delta (PDE6D) was identified as a molecular target researchgate.netacs.orgnih.gov. PDE6D is a prenyl-binding protein. Studies involving the overexpression of PDE6D in mouse eyes demonstrated elevated intraocular pressure (IOP), which was reversed by the topical ocular application of either this compound acetate or this compound desacetate researchgate.netacs.orgnih.gov. This suggests that the deacetylated metabolite contributes to the IOP-lowering effect observed with this compound acetate, providing insight into a potential mechanism of action beyond angiogenesis inhibition researchgate.netacs.org.

Preclinical efficacy pharmacology studies have shown that this compound acetate, and by extension its active metabolite this compound desacetate, can significantly inhibit corneal, retinal, and choroidal neovascularization in various species arvojournals.orgentokey.com. A study using a model of retinopathy of prematurity showed that an intravitreal injection of AL-4940 resulted in a reduction in retinal neovascularization arvojournals.org.

This compound desacetate binds only moderately to plasma proteins and does not inhibit human hepatic cytochrome P-450 isozymes, suggesting a low likelihood of participating in drug-drug interactions via this pathway entokey.com.

The metabolic fate of this compound desacetate involves further reductive metabolism, leading to the formation of nine inactive metabolites, primarily circulating as glucuronide conjugates nih.goveuropa.eu. Less than 1% of a dose is recovered as unchanged this compound desacetate in urine europa.eu.

Data from research findings on the effect of this compound desacetate (AL-4940) on 99E1 tumor cell proliferation:

CompoundConcentration (μM)Effect on Tumor Cell Proliferation (vs. Control)Duration (hours)
This compound desacetate0.1No significant effect24, 48, 72
This compound desacetate1.0No significant effect24, 48, 72

Note: Data is based on in vitro studies using 99E1 tumor cells arvojournals.orgresearchgate.net.

Advanced Research Methodologies Applied to Anecortave Studies

Molecular Interaction and Target Identification Techniques

To identify the molecular binding target of anecortave (B1667395) acetate (B1210297), researchers utilized a methotrexate-anchored yeast three-hybrid (Y3H) technology. This powerful screening method is an extension of the conventional yeast two-hybrid system, designed to detect interactions between a small molecule and a protein. In this specific application, a hybrid ligand, or chemical inducer of dimerization (CID), was synthesized by linking a derivative of this compound to methotrexate (B535133). This "bait" molecule was used to screen a cDNA library derived from human trabecular meshwork cells, which are crucial in regulating intraocular pressure.

The principle of the Y3H screen relies on the formation of a ternary complex. The methotrexate portion of the CID binds to a dihydrofolate reductase (DHFR) fusion protein, while the this compound portion binds to its potential protein target, which is fused to a transcriptional activation domain. A successful interaction between this compound and a protein from the cDNA library reconstitutes a functional transcription factor, activating reporter genes and enabling yeast cell growth on a selective medium.

The screening process for this compound acetate's target involved a multi-step funnel approach to isolate true hits and eliminate false positives. This systematic process led to the unambiguous identification of phosphodiesterase 6-delta (PDE6D) as the molecular binding partner for this compound acetate.

Table 1: this compound Acetate Y3H Screening Funnel for Target Identification

Cellular and Tissue Imaging Techniques

Microscopy is a fundamental tool for the morphological assessment of angiogenesis, allowing for the direct visualization and analysis of the formation of new blood vessels. In this compound research, microscopy has been employed to observe the structural effects of its active metabolite, this compound desacetate, on neovascularization in retinal explant models.

Studies have utilized techniques such as confocal microscopy to examine the morphology of neovascular sprouts and the fine, finger-like projections of endothelial tip cells known as filopodia. arvojournals.org These investigations revealed that treatment with this compound desacetate leads to a significant, dose-dependent reduction in the number of neovascular sprouts in retinal explants stimulated with VEGF. arvojournals.org Furthermore, detailed microscopic observation showed that this compound desacetate treatment disturbed the normal extension of filopodia, which are crucial for guiding the migration of endothelial cells and the formation of new vascular networks. arvojournals.org These morphological assessments provide direct visual evidence of the anti-angiogenic properties of this compound at the cellular level.

Time-lapse imaging provides a dynamic view of cellular processes, offering insights that static microscopy cannot. This methodology has been powerfully applied in this compound studies to understand the kinetics of retinal angiogenesis and the specific mechanisms by which this compound desacetate exerts its inhibitory effects.

In a key study, time-lapse confocal microscopy was used to monitor neovascular sprouting in a retinal explant model over time. arvojournals.org This approach allowed researchers to observe and quantify not just the presence but also the development and progression of angiogenic structures. The time-sequential images demonstrated that this compound desacetate attenuates both the initial development of new sprouts and the subsequent elongation of existing ones. arvojournals.org

Crucially, this dynamic imaging technique revealed that this compound desacetate suppresses the motility of the leading edges of endothelial tip cells. arvojournals.org Tip cells are at the forefront of sprouting vessels, and their movement is essential for angiogenesis. By tracking these cells over time, the study quantified this reduced motility, linking it to the observed disturbance in filopodial extensions. arvojournals.org The time-lapse data provided compelling evidence that this compound desacetate's anti-angiogenic action involves the suppression of both the formation and the progression of neovascular sprouts, partly by inhibiting the migratory behavior of tip cells. arvojournals.org

Table 2: Summary of Time-Lapse Imaging Findings on this compound Desacetate's Effect on Retinal Angiogenesis

| Angiogenic Process | Observation in Control (VEGF-treated) | Observation with this compound Desacetate Treatment | | :--- | :--- | :--- | | Sprout Development | Formation of new neovascular sprouts | Suppressed | | Sprout Elongation | Progressive extension of existing sprouts | Suppressed | | Tip Cell Motility | Active movement of leading edges | Reduced | | Filopodial Extension | Normal formation of filopodia | Disturbed |

Theoretical and Hypothesized Therapeutic Applications in Preclinical Research

Investigation in Ocular Neovascular Diseases

Ocular neovascular diseases, where pathological blood vessel proliferation compromises vision, represent a primary area of preclinical investigation for anecortave (B1667395). Its broad-based anti-angiogenic activity has been demonstrated in numerous preclinical models. nih.gov

Preclinical studies utilizing the LHBETATAG transgenic mouse model, which develops tumors with features similar to human retinoblastoma, have explored the potential of this compound acetate (B1210297). arvojournals.orgnih.gov Research has shown that a single periocular injection of this compound acetate can significantly reduce tumor burden in this model. nih.govarvojournals.org

The mechanism behind this tumor control involves the induction of apoptosis (programmed cell death) rather than necrosis. arvojournals.org Studies indicate that the highest levels of apoptotic cell death in the tumors occurred one day after treatment. arvojournals.org Furthermore, another mechanism of action appears to be the modulation of gelatinase activity. Gelatinases, specifically matrix metalloproteinase (MMP)-2 and MMP-9, are crucial for angiogenesis and tumor progression. nih.gov Treatment with this compound acetate in the mouse model resulted in a significant decrease in gelatinase activity within the retinal tumors one week post-treatment, correlating with the reduction in tumor size. nih.gov

Table 1: Effect of this compound Acetate on Retinoblastoma Model (LHBETATAG Mouse)

Investigated Parameter Observation Source
Tumor Burden Statistically significant reduction after a single periocular injection. arvojournals.org
Cell Death Mechanism Increased apoptosis (activated caspase 3) detected 1 day post-treatment; no significant necrosis. arvojournals.org

| Enzymatic Activity | Significant decrease in gelatinase (MMP-2, MMP-9) activity within tumors 1 week post-treatment. | nih.gov |

While direct preclinical models of proliferative diabetic retinopathy (PDR) are complex, insights into this compound's potential have been drawn from analogous models of retinal neovascularization, such as the rat model of retinopathy of prematurity (ROP). In this model, which mimics key aspects of retinal angiogenesis, this compound acetate demonstrated an ability to inhibit pathologic retinal blood vessel growth without significantly affecting normal retinal vessels. nih.govmedchemexpress.com

Mechanistically, studies in the rat ROP model found that this compound acetate reduced the expression of pro-angiogenic factors. Specifically, it was shown to decrease insulin-like growth factor (IGF-1) and its receptor (IGF-1R) by 36.9% and 50.5%, respectively. nih.gov In the same model, it also reduced vascular endothelial growth factor (VEGF) protein levels and inhibited the transcription of VEGF mRNA, which is a key driver of angiogenesis. nih.gov

Research into Steroid-Induced Ocular Hypertension Mechanisms

A significant drawback of conventional corticosteroid therapy in ophthalmology is the risk of elevating intraocular pressure (IOP), a condition known as steroid-induced ocular hypertension. nih.gov this compound acetate, being a cortisene derivative with modifications to remove glucocorticoid receptor-mediated activity, has been investigated as a potential treatment for this condition. reviewofophthalmology.comarvojournals.org

Preclinical research in a steroid-responsive sheep model demonstrated that this compound acetate could both lower elevated IOP and prevent its initial elevation. nih.gov While the precise mechanism is not fully understood, its efficacy is believed to stem from its unique molecular structure, which separates its anti-angiogenic properties from the glucocorticoid effects that lead to IOP elevation. nih.govaao.org This has led to the hypothesis that it may modulate the extracellular matrix of the trabecular meshwork, the eye's drainage system, differently than traditional steroids.

Hypothesized Role in Preventing Progression of Neovascular Conditions

A key theoretical application for this compound is as a prophylactic agent to halt or slow the progression of non-exudative ("dry") age-related macular degeneration (AMD) to the more vision-threatening exudative ("wet") form, which is characterized by choroidal neovascularization (CNV). nih.gov The rationale is that by creating an anti-angiogenic environment in the eye, this compound could inhibit the initial triggers of neovascularization. nih.gov

This hypothesis was the basis for the this compound Acetate Risk Reduction Trial (AART), which was designed to evaluate the safety and efficacy of this compound acetate in preventing the progression to sight-threatening CNV in high-risk patients with dry AMD. nih.gov The concept is that a long-acting angiostatic agent could serve as a preventative therapy, reducing the likelihood of conversion to wet AMD and preserving vision at an earlier stage of the disease. nih.gov

Conceptualization of Combination Therapy Strategies in Preclinical Models

Given the multifactorial nature of many neovascular diseases, preclinical research has conceptualized using this compound acetate as part of a combination therapy strategy. nih.govarvojournals.org The goal is to target different pathological pathways simultaneously for a potentially synergistic effect.

In the LHBETATAG mouse model of retinoblastoma, this compound acetate was studied as an adjuvant to the chemotherapeutic agent carboplatin (B1684641). arvojournals.orgnih.gov The results showed that the combination significantly decreased tumor burden. nih.gov Notably, this adjuvant therapy allowed for the use of a subtherapeutic dose of carboplatin while still achieving effective tumor control, suggesting a synergistic or additive effect. arvojournals.orgnih.gov The most effective preclinical regimen involved administering a low dose of this compound acetate after a complete cycle of carboplatin. nih.gov

For other conditions, such as AMD, it has been suggested that combining an agent like this compound acetate with treatments like photodynamic therapy (PDT) could lead to better outcomes than monotherapy. nih.gov The different mechanisms of action—this compound's broad angiostatic effect and PDT's vessel occlusion—could complement each other. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Class/Type
This compound Cortisene, Angiostatic Agent
This compound Acetate Cortisene, Angiostatic Agent
Carboplatin Chemotherapeutic Agent
Cortisol Glucocorticoid Steroid
Insulin-like growth factor (IGF-1) Protein, Growth Factor
Triamcinolone Acetonide Glucocorticoid Steroid

Future Directions in Anecortave Research

Elucidation of Remaining Mechanistic Pathways

Recent research using advanced techniques like methotrexate-anchored yeast three-hybrid (Y3H) screening has identified phosphodiesterase 6-delta (PDE6D) as a molecular target of anecortave (B1667395) acetate (B1210297) and its deacetylated metabolite, this compound desacetate. researchgate.netnih.gov This finding provides new avenues for investigating how this compound interacts with specific proteins within cells, particularly in the trabecular meshwork, which is relevant to its observed intraocular pressure-lowering effects in some studies. researchgate.netarvojournals.orgaao.org Future research will likely delve deeper into the functional consequences of PDE6D binding and whether this interaction contributes to its anti-angiogenic or other observed effects. Additionally, the significance of a transient upregulation of MMP-9 activity observed in some studies following this compound injection warrants further investigation to fully understand its implications. arvojournals.org

Development of Novel Analogues with Enhanced Specificity

This compound acetate is a synthetic analog of cortisol with specific structural modifications that reduce glucocorticoid activity while retaining anti-angiogenic properties. retinalphysician.comnih.goveuropa.euwikipedia.org The development of novel analogues aims to enhance the specificity and potency of this compound's anti-angiogenic effects while potentially minimizing any off-target interactions. This involves medicinal chemistry efforts to synthesize compounds with modified steroid structures, building upon the knowledge gained from the structural differences between this compound acetate and cortisol. retinalphysician.comnih.gov

Research in this area could focus on designing analogues that exhibit stronger binding affinity to identified targets like PDE6D or other as-yet-undiscovered molecules involved in angiogenesis. Furthermore, optimizing the pharmacokinetic properties of these analogues for sustained local delivery in ocular tissues remains a critical aspect of development.

Exploration of Other Potential Molecular Targets

While PDE6D has been identified as a binding partner, the broad-based anti-angiogenic activity of this compound, inhibiting neovascularization induced by various angiogenic factors, suggests that it may interact with multiple molecular targets or pathways downstream of initial angiogenic stimuli. retinalphysician.comnih.gov Future research should continue to explore other potential molecular targets that mediate this compound's effects on endothelial cell proliferation, migration, and the extracellular matrix. retinalphysician.comsmolecule.com

Techniques such as proteomics, transcriptomics, and further targeted binding studies could help identify additional proteins or signaling pathways influenced by this compound. Understanding the full spectrum of its molecular interactions will be crucial for optimizing its use and potentially identifying new therapeutic applications. The possibility of dual activities, where different concentrations of this compound might have varying effects on angiogenic pathways, also warrants further investigation. europa.eu

Advanced Preclinical Modeling of Disease Pathophysiology

This compound has demonstrated efficacy in numerous preclinical models of angiogenesis across various species and inducers. retinalphysician.comarvojournals.orgresearchgate.netnih.govresearchgate.net However, the translation of these findings to human clinical outcomes, particularly in complex diseases like AMD, has presented challenges. retinalphysician.com Future research needs to utilize more advanced and clinically relevant preclinical models that better mimic the intricate pathophysiology of human diseases characterized by pathological neovascularization.

This includes developing and utilizing animal models that more accurately reflect the genetic, environmental, and cellular complexities of conditions like wet AMD and other forms of ocular neovascularization. arvojournals.org Advanced imaging techniques and molecular analyses in these models can provide a more comprehensive understanding of how this compound impacts disease progression and identify biomarkers that could predict treatment response in humans. Studies in models of specific conditions like retinal angiomatous proliferation (RAP) are also important to understand the drug's efficacy in different neovascular subtypes. nih.gov

Integration with Emerging Anti-angiogenic Paradigms

The field of anti-angiogenic therapy is continuously evolving with the development of new agents and treatment strategies, including those targeting vascular endothelial growth factor (VEGF) and other growth factors. researchgate.netresearchgate.netfrontiersin.org Given that AMD and other neovascular diseases are often multifactorial, future research should explore the potential for integrating this compound with these emerging anti-angiogenic paradigms. nih.gov

Q & A

Q. What are the primary mechanisms of action of anecortave acetate in inhibiting angiogenesis, and how do they differ from traditional corticosteroids?

this compound acetate is a synthetic angiostatic cortisene derivative lacking glucocorticoid activity. Its anti-angiogenic effects are mediated through inhibition of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which disrupt endothelial cell migration and extracellular matrix remodeling. Unlike glucocorticoids, it does not activate the glucocorticoid receptor (GR), thereby avoiding steric interference with NF-κB promoter elements, a key advantage in reducing inflammatory signaling .

Q. What preclinical models are commonly used to evaluate this compound acetate’s efficacy in ocular diseases?

The LH(BETA)T(AG) murine retinoblastoma model is a standard preclinical system for testing this compound. Studies in this model involve subconjunctival injections at varying doses (150–1200 µg) to assess tumor burden reduction. Histopathological evaluations confirm efficacy without retinal toxicity . For age-related macular degeneration (AMD), randomized controlled trials (RCTs) use juxtascleral injections (e.g., 15 mg doses) and compare outcomes to photodynamic therapy (PDT) or placebo .

Q. What are the standard dosing protocols for this compound acetate in experimental studies?

In retinoblastoma models, single periocular injections of 150–1200 µg are administered, with tumor burden measured at 16 weeks post-treatment. For AMD, clinical trials employ six-monthly juxtascleral injections of 3–30 mg. Dose optimization is critical, as efficacy follows a U-shaped curve (e.g., 150–300 µg showed maximal tumor suppression in mice) .

Advanced Research Questions

Q. How do experimental designs address contradictions in this compound’s dose-response relationships?

The U-shaped dose-response curve observed in retinoblastoma models highlights the need for rigorous dose-ranging studies. For example, in LH(BETA)T(AG) mice, 150–300 µg doses reduced tumor burden by 50–70%, while higher doses (600–1200 µg) showed diminished effects. Researchers must incorporate multiple dose cohorts and statistical analyses (e.g., ANOVA with post-hoc tests) to identify therapeutic windows .

Q. What methodological challenges arise in combining this compound with other therapies, such as carboplatin?

Adjuvant therapy studies require careful timing and dose alignment. In murine retinoblastoma, delivering 150 µg this compound after a subtherapeutic carboplatin cycle (62.5 µg × 6 doses) reduced tumor burden synergistically. However, concurrent administration or inverted sequences led to suboptimal outcomes, emphasizing the importance of pharmacokinetic/pharmacodynamic (PK/PD) modeling in study design .

Q. How do clinical trial data resolve discrepancies between this compound and PDT in AMD treatment?

A phase III equivalency trial compared 15 mg this compound to PDT. Despite similar visual acuity outcomes, this compound failed to meet statistical equivalency due to technical issues (e.g., drug reflux during juxtascleral delivery). Subsequent trials modified administration techniques, underscoring the need for standardized protocols in RCTs .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s anti-angiogenic efficacy?

  • Tumor burden reduction : Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.
  • Visual acuity outcomes : Apply mixed-effects models to account for longitudinal data in AMD trials.
  • Dose-response curves : Fit polynomial regression models to identify optimal dosing thresholds .

Q. How can researchers reconcile conflicting data on this compound’s impact on inflammatory markers?

Transcriptomic analyses in GR(dim/dim) mice revealed that this compound inhibits NF-κB-driven genes (e.g., IL-6, TNFα) without GR-mediated interference, unlike glucocorticoids. Discrepancies in cytokine suppression (e.g., IGF-1 vs. IL-1β) necessitate pathway-specific assays (e.g., RNA-seq, ELISA) to clarify context-dependent effects .

Tables of Key Findings

Study Focus Dose/Model Outcome Reference
Retinoblastoma (Murine)150–300 µg subconjunctival50–70% tumor burden reduction; no retinal toxicity
AMD (Clinical Trial)15 mg juxtascleralStabilized visual acuity (P=0.03); equivalent to PDT in subset analyses
Inflammatory Gene SuppressionGR(dim/dim) mouse model85.5% inhibition of GRE/NF-κB transcripts vs. 50.8% with glucocorticoids

Methodological Recommendations

  • Preclinical Studies : Prioritize dose-ranging experiments with histopathological validation.
  • Clinical Trials : Standardize juxtascleral administration to minimize reflux.
  • Data Interpretation : Use pathway-specific assays to disentangle anti-angiogenic vs. anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.